molecular formula C17H14F3NO B4748840 N-(2,3-dihydro-1H-inden-5-yl)-3-(trifluoromethyl)benzamide

N-(2,3-dihydro-1H-inden-5-yl)-3-(trifluoromethyl)benzamide

Cat. No. B4748840
M. Wt: 305.29 g/mol
InChI Key: KMBJMJDFWZPFQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1H-inden-5-yl)-3-(trifluoromethyl)benzamide, also known as GSK-3 inhibitor VIII, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and is known to inhibit glycogen synthase kinase-3 (GSK-3), which plays a crucial role in various cellular processes such as cell growth, differentiation, and apoptosis.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-3-(trifluoromethyl)benzamide involves the inhibition of N-(2,3-dihydro-1H-inden-5-yl)-3-(trifluoromethyl)benzamide, which is a serine/threonine kinase that regulates various cellular processes. N-(2,3-dihydro-1H-inden-5-yl)-3-(trifluoromethyl)benzamide plays a crucial role in the Wnt/β-catenin signaling pathway, which is involved in cell growth and differentiation. Inhibition of N-(2,3-dihydro-1H-inden-5-yl)-3-(trifluoromethyl)benzamide by N-(2,3-dihydro-1H-inden-5-yl)-3-(trifluoromethyl)benzamide results in the activation of the Wnt/β-catenin pathway, leading to increased cell proliferation and differentiation.
Biochemical and Physiological Effects
N-(2,3-dihydro-1H-inden-5-yl)-3-(trifluoromethyl)benzamide has been shown to have various biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of amyloid beta peptides in Alzheimer's disease, and improve insulin sensitivity in diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2,3-dihydro-1H-inden-5-yl)-3-(trifluoromethyl)benzamide in lab experiments is its specificity towards N-(2,3-dihydro-1H-inden-5-yl)-3-(trifluoromethyl)benzamide, which allows for the selective inhibition of this kinase without affecting other cellular processes. However, one of the limitations of using this compound is its potential toxicity, which may affect the viability of cells and tissues.

Future Directions

There are several future directions for the research and development of N-(2,3-dihydro-1H-inden-5-yl)-3-(trifluoromethyl)benzamide. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the identification of new therapeutic applications for the compound, such as its potential use in the treatment of inflammatory diseases. Additionally, further studies are needed to determine the safety and efficacy of the compound in preclinical and clinical trials.

Scientific Research Applications

N-(2,3-dihydro-1H-inden-5-yl)-3-(trifluoromethyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and diabetes. The compound has been shown to inhibit N-(2,3-dihydro-1H-inden-5-yl)-3-(trifluoromethyl)benzamide, which is known to play a critical role in the development and progression of these diseases.

properties

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3NO/c18-17(19,20)14-6-2-5-13(9-14)16(22)21-15-8-7-11-3-1-4-12(11)10-15/h2,5-10H,1,3-4H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBJMJDFWZPFQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1H-inden-5-yl)-3-(trifluoromethyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.